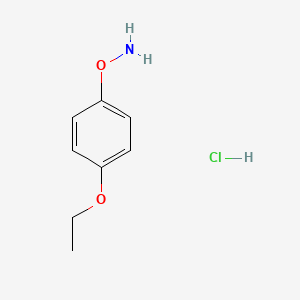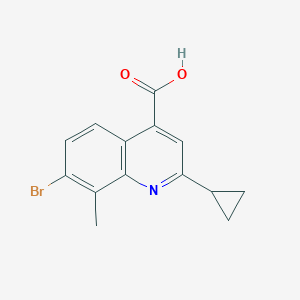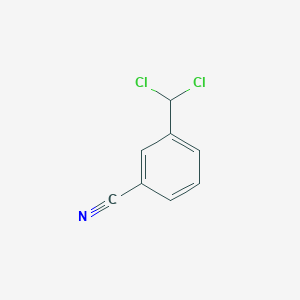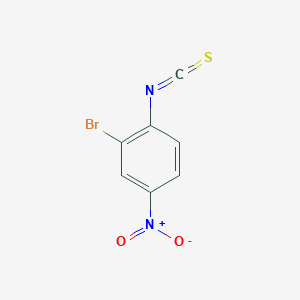
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.7 g/mol.
Vorbereitungsmethoden
The preparation of O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride involves several synthetic routes. One common method includes the reaction of ethyl acetylhydroxamate with halogenated hydrocarbons, sulfonyl chlorides, or acid chlorides in the presence of sodium hydroxide . The reaction conditions typically involve maintaining the temperature between 15-25°C and using ethanol as a solvent . Industrial production methods often focus on optimizing yield and minimizing waste, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons, sulfonyl chlorides, and acid chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes and ketones can form oximes or hydrazones .
Wissenschaftliche Forschungsanwendungen
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of oximes and hydrazones . In biology, it is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways . Additionally, it is used in the industry for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile in various chemical reactions . The compound can react with electrophiles, such as aldehydes and ketones, to form oximes or hydrazones . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
O-(4-Ethoxyphenyl)hydroxylamine Hydrochloride can be compared with other similar compounds, such as O-methylhydroxylamine hydrochloride and O-allylhydroxylamine hydrochloride . These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications . The uniqueness of this compound lies in its ethoxyphenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H12ClNO2 |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
O-(4-ethoxyphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-10-7-3-5-8(11-9)6-4-7;/h3-6H,2,9H2,1H3;1H |
InChI-Schlüssel |
WASAXHVIWLNRTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)ON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















